molecular formula C20H24N4O B2680528 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE CAS No. 932988-54-0

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE

Cat. No.: B2680528
CAS No.: 932988-54-0
M. Wt: 336.439
InChI Key: TYUMAVWIXQJCGZ-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methoxyphenyl group at position 2, a methyl group at position 5, and a 4-methylpiperidine moiety at position 5. This structure combines aromatic, electron-donating (methoxy), and aliphatic (piperidine) components, making it a candidate for diverse biological interactions. The compound’s synthesis likely follows multi-step protocols involving nucleophilic substitution and coupling reactions, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-8-10-23(11-9-14)20-12-15(2)21-19-13-17(22-24(19)20)16-6-4-5-7-18(16)25-3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMAVWIXQJCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable methoxyphenyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazolopyrimidine core can be reduced under specific conditions to alter its electronic properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products:

  • Oxidation of the methoxy group can yield 1-[2-(2-HYDROXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE.
  • Reduction of the pyrazolopyrimidine core can lead to partially or fully hydrogenated derivatives.
  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic properties, making it a candidate for drug development:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. This mechanism is crucial for developing targeted cancer therapies .
  • Anti-inflammatory Properties : Preliminary studies suggest anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antiviral Activity : The compound has shown promise in preliminary antiviral studies, indicating potential applications in treating viral infections .

Biological Applications

In biological research, this compound is utilized for:

  • Cell Signaling Studies : It serves as a tool to investigate cellular signaling pathways, particularly those involving kinase activity. Understanding these pathways is essential for elucidating mechanisms underlying various diseases .
  • Assays for Drug Discovery : The compound can be employed in high-throughput screening assays to identify new inhibitors targeting specific enzymes or receptors involved in disease processes .

Agricultural Applications

The compound has been explored for its potential use in agriculture:

  • Bactericidal Activity : It has shown effectiveness against phytopathogenic bacteria, suggesting applications as an agricultural bactericide to protect crops from bacterial diseases .

Materials Science

In materials science, the unique electronic properties of this compound are being investigated:

  • Development of Novel Materials : Its electronic properties may lead to applications in developing new materials with specialized optical and electronic characteristics .

Case Studies and Research Findings

StudyFindings
Kinase Inhibition StudyDemonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This selectivity suggests potential for targeted cancer therapies .
Anticancer MechanismIn vitro studies indicated that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antiviral PropertiesInitial studies suggest that derivatives exhibit antiviral effects, making them candidates for further research in antiviral drug development .

Synthesis and Optimization

The synthesis of 1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine typically involves several key steps:

  • Formation of the Pyrazolo Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introduction of the methoxy group via nucleophilic substitution techniques.
  • Optimization of Conditions : Adjusting reaction parameters such as temperature and solvent choice to enhance yield and purity.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 45)

  • Structure : Shares the 2-methoxyphenyl group but replaces the 4-methylpiperidine with a ketone at position 6.
  • Synthesis: Prepared via condensation reactions of aldehydes and aminopyrazoles, confirmed by IR (C=O stretch at ~1700 cm⁻¹) and MS .
  • Key Difference : The absence of the piperidine ring reduces basicity and alters solubility compared to the target compound.

2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4)

  • Structure: Features a 4-chlorophenyl group (electron-withdrawing) and an ethanol-substituted piperidine.
  • Physicochemical Properties : Molecular weight 370.88, moderate solubility in DMSO (>10 mM), predicted logP = 3.2 .
  • Biological Relevance: Potential endocrine or receptor-targeting applications due to piperidine-ethanol flexibility .

18F-Labeled Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., [18F]3 and [18F]4)

  • Structure : Polar groups (ester, hydroxyl) at position 5 enhance hydrophilicity.
  • Pharmacokinetics: Higher tumor uptake in S180 murine models than non-polar analogues, suggesting substituent-driven tissue penetration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 841253-81-4 MK58 (Compound 45)
Molecular Weight ~375 (estimated) 370.88 378.14
logP (Predicted) 3.5–4.0 3.2 2.8
Aqueous Solubility Low (DMSO required) >10 mM in DMSO Moderate (methanol/water)
Bioavailability High (methylpiperidine) Moderate (ethanol substituent) Low (ketone polarity)

Biological Activity

1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine, a compound featuring a complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C23H24N6OC_{23}H_{24}N_{6}O with a molecular weight of 400.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core linked to a methoxyphenyl group and a methylpiperidine moiety.

PropertyValue
Molecular FormulaC23H24N6O
Molecular Weight400.5 g/mol
CAS Number933251-19-5
Chemical StructureStructure

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound induce significant cytotoxicity in breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies utilized assays to evaluate cell viability and apoptosis markers, revealing enhanced efficacy when combined with standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The compound is believed to interact with various molecular targets involved in cancer progression. For example, it may inhibit specific kinases or modulate pathways related to cell survival and proliferation .

Other Pharmacological Effects

Beyond its anticancer properties, the compound may exhibit additional biological activities:

  • Antimicrobial Activity : Some pyrazole derivatives have shown promising results against microbial pathogens, indicating potential as antimicrobial agents .
  • Neuropharmacological Effects : Research on related compounds suggests possible interactions with serotonin receptors, which could imply anxiolytic or antidepressant effects .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of pyrazole derivatives:

  • Study on Synergistic Effects : A study evaluated the combination of pyrazole compounds with doxorubicin in breast cancer models, finding that certain derivatives significantly enhanced the cytotoxic effect compared to doxorubicin alone .
  • Molecular Docking Studies : Computational analyses have been employed to predict how these compounds interact with target proteins involved in cancer pathways. Results suggest strong binding affinities for key targets associated with tumor growth and metastasis .

Q & A

Q. What are the common synthetic routes for 1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclization of pyrazole intermediates and subsequent coupling with substituted piperidines. For example, pyrazolo[1,5-a]pyrimidine cores are often synthesized via condensation of aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions . The methoxyphenyl and methylpiperidine substituents are introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key factors affecting yield include:
  • Temperature : Higher temperatures (80–120°C) favor cyclization but may increase side-product formation.
  • Catalyst : Pd(PPh₃)₄ improves coupling efficiency for aryl-piperidine linkages .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    Purity is optimized via column chromatography or recrystallization using ethanol/water mixtures.

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the pyrazolo[1,5-a]pyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and methoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃) .
  • X-ray Crystallography : Single-crystal XRD (using SHELX software ) resolves stereochemistry and confirms bond lengths/angles, critical for assessing planarity of the pyrimidine ring.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (<5 ppm error) and fragmentation patterns.

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial bioactivity screening focuses on:
  • Enzyme Inhibition Assays : Target kinases or GPCRs using fluorescence-based or radiometric assays (e.g., ATPase activity for kinase inhibition).
  • Cellular Viability Tests : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors like serotonin or dopamine transporters.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediate stability. For example:
  • Reaction Pathway Simulation : Quantum chemical calculations (using Gaussian or ORCA) model cyclization energetics to identify rate-limiting steps .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection by calculating solvation free energies.
  • Machine Learning : Bayesian optimization or neural networks predict optimal reaction conditions (e.g., temperature, catalyst loading) from historical data .

Q. What experimental design strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Conflicting bioactivity results often arise from assay variability or off-target effects. To address this:
  • Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC₅₀ values.
  • Orthogonal Assays : Validate kinase inhibition via both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods.
  • Proteome Profiling : Chemoproteomics (e.g., affinity pulldown with SILAC labeling) identifies unintended targets .
    Example resolution workflow:
Conflict Hypothesis Validation Method
Inconsistent IC₅₀ in cancer cellsDifferential membrane permeabilityLC-MS quantification of intracellular compound levels
Off-target binding in GPCR assaysMetabolite interferenceMetabolite depletion via HPLC

Q. How can reaction engineering improve scalability for gram-scale synthesis?

  • Methodological Answer : Scale-up challenges include heat transfer and impurity control. Strategies include:
  • Flow Chemistry : Continuous flow reactors enhance mixing and temperature control for exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : A Plackett-Burman or Box-Behnken design identifies critical parameters (e.g., reactant stoichiometry, agitation speed) with minimal runs .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time.

Q. What analytical techniques characterize metabolic stability and degradation pathways?

  • Methodological Answer : Metabolic profiling involves:
  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and analyze via LC-HRMS to identify phase I metabolites (oxidation, demethylation) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential.
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes; monitor degradation products via UPLC-PDA.

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